molecular formula C13H18N2O3 B5150051 N'-(2-methoxyethyl)-N-(2-phenylethyl)oxamide

N'-(2-methoxyethyl)-N-(2-phenylethyl)oxamide

Cat. No.: B5150051
M. Wt: 250.29 g/mol
InChI Key: ZNOFXSZLVLVHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-methoxyethyl)-N-(2-phenylethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a methoxyethyl group and a phenylethyl group attached to the oxamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyethyl)-N-(2-phenylethyl)oxamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 2-phenylethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of N’-(2-methoxyethyl)-N-(2-phenylethyl)oxamide may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyethyl)-N-(2-phenylethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’-(2-methoxyethyl)-N-(2-phenylethyl)oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and phenylethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

N’-(2-methoxyethyl)-N-(2-phenylethyl)oxamide can be compared with other oxamides, such as:

    N,N’-dimethyloxamide: Lacks the methoxyethyl and phenylethyl groups, leading to different chemical and biological properties.

    N,N’-diethyloxamide: Contains ethyl groups instead of methoxyethyl and phenylethyl groups, affecting its reactivity and applications.

N’-(2-methoxyethyl)-N-(2-phenylethyl)oxamide is unique due to the presence of both methoxyethyl and phenylethyl groups, which may impart distinct chemical reactivity and biological activity compared to other oxamides.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-(2-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-18-10-9-15-13(17)12(16)14-8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOFXSZLVLVHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.